Cas no 1131397-77-7 (3-Chloro-5-cyanobenzene-1-sulfonyl chloride)
3-Chloro-5-cyanobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-cyanobenzene-1-sulfonyl chloride
- 3-Chloro-5-cyanobenzenesulfonyl chloride
- EN300-3011612
- MFCD18392429
- DTXSID80693272
- AKOS006335204
- AB75552
- 3-chloro-5-cyanobenzene-1-sulfonylchloride
- A857942
- SCHEMBL2055459
- 3-Chloro-5-cyano-benzenesulfonyl chloride
- 1131397-77-7
- CS-0416199
- 3-CHLORO-5-CYANOPHENYLSULFONYL CHLORIDE
- DB-218008
-
- MDL: MFCD18392429
- Inchi: 1S/C7H3Cl2NO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H
- InChI Key: NNCVCCCUFMTMRO-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C=C(C#N)C=1)Cl)(=O)=O
Computed Properties
- Exact Mass: 234.9261549g/mol
- Monoisotopic Mass: 234.9261549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.3Ų
3-Chloro-5-cyanobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086656-1g |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 95% | 1g |
$985.00 | 2023-09-04 | |
| abcr | AB475352-1 g |
3-Chloro-5-cyano-benzenesulfonyl chloride; 95% |
1131397-77-7 | 1g |
€850.90 | 2023-07-18 | ||
| Enamine | EN300-3011612-1g |
3-chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 95% | 1g |
$685.0 | 2023-09-06 | |
| Enamine | EN300-3011612-5g |
3-chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 95% | 5g |
$2841.0 | 2023-09-06 | |
| Enamine | EN300-3011612-10g |
3-chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 95% | 10g |
$5546.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D533172-1g |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 95% | 1g |
$595 | 2024-08-03 | |
| eNovation Chemicals LLC | D533172-5g |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 95% | 5g |
$1590 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1486869-100mg |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 98% | 100mg |
¥471.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1486869-250mg |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 98% | 250mg |
¥985.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1486869-1g |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride |
1131397-77-7 | 98% | 1g |
¥1643.00 | 2024-08-09 |
3-Chloro-5-cyanobenzene-1-sulfonyl chloride Suppliers
3-Chloro-5-cyanobenzene-1-sulfonyl chloride Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Chloro-5-cyanobenzene-1-sulfonyl chloride
Introduction to 3-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 1131397-77-7)
3-Chloro-5-cyanobenzene-1-sulfonyl chloride, with the chemical identifier CAS No. 1131397-77-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a chloro group, a cyano group, and a sulfonyl chloride moiety, make it a versatile building block for further chemical modifications.
The significance of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride lies in its utility as a precursor in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonyl chloride group in this compound allows for facile introduction of sulfonamide functionalities into target molecules through nucleophilic substitution reactions, making it an invaluable reagent in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new sulfonamide-based drugs due to their favorable pharmacokinetic properties and low toxicity profiles. 3-Chloro-5-cyanobenzene-1-sulfonyl chloride has emerged as a key intermediate in these efforts, enabling the rapid construction of complex sulfonamide structures. For instance, researchers have utilized this compound to synthesize novel sulfonamides with enhanced binding affinity to biological targets, such as enzymes and receptors involved in metabolic disorders and infectious diseases.
The structural versatility of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride also makes it a valuable tool in the development of agrochemicals. Sulfonamide derivatives have shown promise as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. By leveraging this compound as a starting material, chemists can design and synthesize innovative agrochemicals that offer improved efficacy and environmental safety.
Advances in synthetic methodologies have further highlighted the importance of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride in modern chemistry. Modern techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable synthesis of sulfonamide derivatives derived from this intermediate. These innovations have not only accelerated drug discovery but also reduced the environmental impact of chemical synthesis by minimizing waste and improving reaction yields.
The pharmaceutical industry has particularly benefited from the use of 3-Chloro-5-cyanobenzene-1-sulfonyl chloride in the development of targeted therapies. Sulfonamides derived from this compound have been investigated for their potential in treating conditions such as diabetes, cancer, and autoimmune diseases. For example, recent studies have demonstrated that certain sulfonamide-based inhibitors can selectively modulate key enzymes involved in glucose metabolism or signal transduction pathways, offering new therapeutic strategies for patients with metabolic disorders.
In conclusion, 3-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 1131397-77-7) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and crop protection research. As synthetic chemistry continues to evolve, the role of this intermediate is expected to expand further, driving innovation across multiple scientific disciplines.
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